![molecular formula C16H21NO3 B1325723 Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898772-45-7](/img/structure/B1325723.png)

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

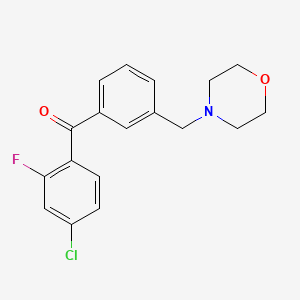

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate is a synthetic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 . It is also known by other synonyms such as Ethyl 4-(3-(azetidin-1-ylmethyl)phenyl)-4-oxobutanoate .

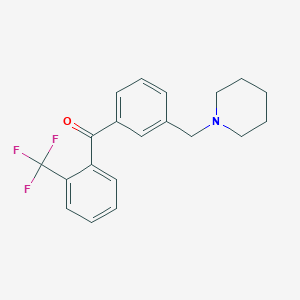

Molecular Structure Analysis

The molecular structure of Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate can be represented by the InChI stringInChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 . The Canonical SMILES representation is CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 . Physical And Chemical Properties Analysis

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate has a molecular weight of 275.34 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 275.15214353 g/mol . The topological polar surface area is 46.6 Ų .Scientific Research Applications

Synthesis and Chemical Properties

- Brooks, G., Howarth, T. T., & Hunt, E. (1981) detailed the synthesis of similar compounds, focusing on the reaction of 4-acetoxy-azetidin-2-one with ethyl α-diazoacetoacetate, which yielded ethyl 2-(4-acetoxy-2-oxoazetidinyl)-3-oxobutyrate as a major β-lactam product (Brooks, Howarth, & Hunt, 1981).

Hydrogenation Studies

- Slavinska, V., Sile, D., et al. (2006) investigated the hydrogenation of similar ethyl esters at palladium black, identifying ethyl 4-R-2-hydroxy-4-oxobutyrates as main products (Slavinska et al., 2006).

Antimicrobial Evaluation

- Kucukguzel, S. G., et al. (1999) synthesized and evaluated ethyl 2-arylhydrazono-3-oxobutyrates for antimicrobial properties, finding significant activity against specific bacterial strains (Kucukguzel et al., 1999).

Enzyme-Catalyzed Synthesis

- Xia, S., Chen, Y., et al. (2013) explored the enzyme-catalyzed synthesis of optically active esters from similar compounds, achieving high enantioselectivity (Xia et al., 2013).

Bioreduction in Industrial Processes

- Chen, J., Wang, K.-P., et al. (2002) designed an optimal pH profile for the asymmetric bioreduction of similar compounds, improving product quality and reaction yield (Chen et al., 2002).

Application in Organic Synthesis

- Obydennov, D. L., Röschenthaler, G., & Sosnovskikh, V. (2013) worked on the synthesis of derivatives from ethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which has similarities with the compound (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

properties

IUPAC Name |

ethyl 4-[3-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)8-7-15(18)14-6-3-5-13(11-14)12-17-9-4-10-17/h3,5-6,11H,2,4,7-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLYLEURKPDEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643287 |

Source

|

| Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-45-7 |

Source

|

| Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

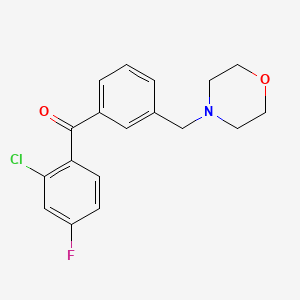

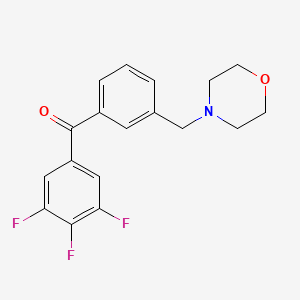

![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)

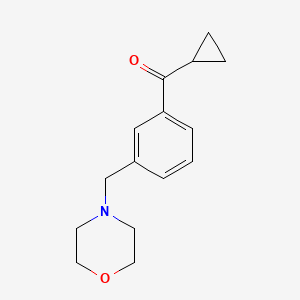

![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)